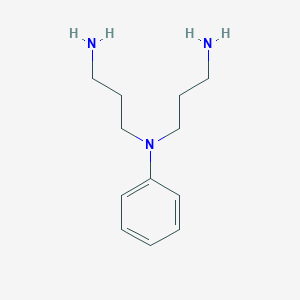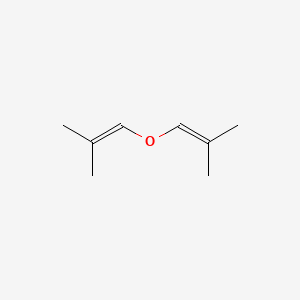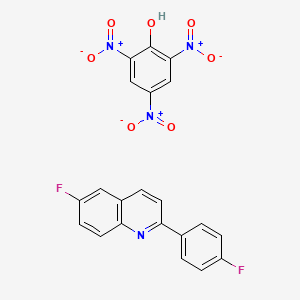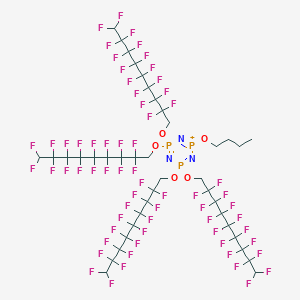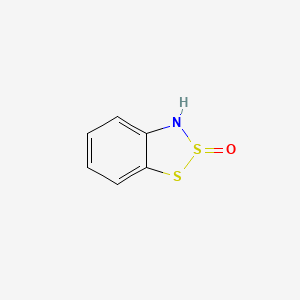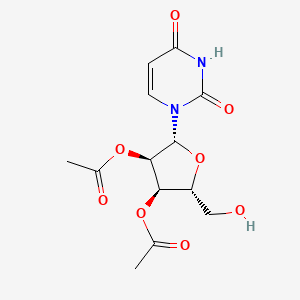
4-Propyl-1,3-thiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Thiazolethione, 4-propyl- is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The 4-propyl derivative of 2(3H)-thiazolethione is characterized by the presence of a propyl group attached to the fourth carbon of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-thiazolethione, 4-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a thioamide with an α-haloketone, which leads to the formation of the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 2(3H)-thiazolethione, 4-propyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 2(3H)-Thiazolethione, 4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolethione to its corresponding thiazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
科学研究应用
2(3H)-Thiazolethione, 4-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2(3H)-Thiazolethione, 4-propyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling. The exact pathways and targets vary depending on the specific application and the modifications made to the thiazole ring.
相似化合物的比较
2(3H)-Thiazolethione, 4-propyl- can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Thiazole, 2-aminothiazole, 2-mercaptothiazole, and 4-methylthiazole.
Uniqueness: The presence of the propyl group at the fourth position of the thiazole ring imparts distinct chemical and physical properties to the compound. This modification can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other thiazole derivatives may not be as effective.
属性
CAS 编号 |
2182-93-6 |
|---|---|
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC 名称 |
4-propyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-2-3-5-4-9-6(8)7-5/h4H,2-3H2,1H3,(H,7,8) |
InChI 键 |
PCAJJXCUIDYJFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CSC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


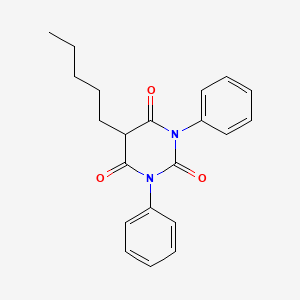

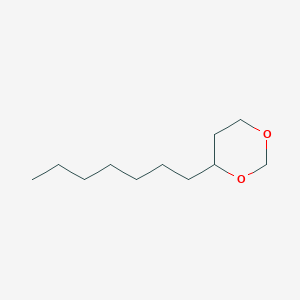
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)


